molecular formula C20H20N2O5S B2705256 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865161-53-1

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2705256
CAS No.: 865161-53-1
M. Wt: 400.45
InChI Key: JAQQXBRSBKZRDE-MRCUWXFGSA-N
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Description

This compound belongs to a class of benzothiazole derivatives fused with 1,4-dioxine moieties, characterized by a unique Z-configuration imine linkage. The structure features a benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methoxy group at position 4. Such hybrid structures are often explored for their pharmacological properties, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-8-7-22-15-5-4-14(25-2)12-18(15)28-20(22)21-19(23)13-3-6-16-17(11-13)27-10-9-26-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQQXBRSBKZRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including methoxy groups and a carboxamide linkage, contribute to its pharmacological potential.

Structural Characteristics

The molecular formula of the compound is C16H18N4O3SC_{16}H_{18}N_{4}O_{3}S, and it has a molecular weight of 346.4 g/mol. The structural representation highlights several functional groups that are crucial for its biological activity:

Feature Description
Thiazole Ring A five-membered heterocyclic ring containing sulfur and nitrogen, known for various biological activities.
Methoxy Groups These groups may enhance lipophilicity and influence binding interactions with biological targets.
Carboxamide Functional Group Implicated in receptor binding and biological activity modulation.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound has shown potential against various bacterial pathogens, although specific data on its efficacy compared to other derivatives is limited. In related studies, benzothiazole derivatives have demonstrated significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Similar compounds have shown cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, benzothiazole derivatives have been reported to inhibit cell proliferation and induce apoptosis in solid tumor models .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties, primarily due to the carboxamide group that can interact with inflammatory pathways. Studies on related compounds have indicated their ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Case Studies

  • Anticancer Efficacy Study : In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, it was found that certain structural modifications led to increased potency against breast cancer cells. The presence of methoxy groups was correlated with enhanced activity .
  • Antimicrobial Assessment : A comparative analysis of various thiazole derivatives revealed that those with additional methoxy substitutions exhibited improved antimicrobial activity against Gram-positive bacteria .

Scientific Research Applications

Structural Characteristics

The compound features several notable structural elements:

  • Benzothiazole Core : This five-membered heterocyclic structure contains sulfur and nitrogen, contributing to its biological activity.
  • Methoxy Substituents : The presence of methoxy groups enhances solubility and may influence interactions with biological targets.
  • Carboxamide Linkage : This functional group is associated with various pharmacological activities.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential applications include:

  • Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting its utility in developing new antibiotics.
  • Anticancer Properties : Research indicates that derivatives of benzothiazole compounds can inhibit cancer cell proliferation, making this compound a candidate for anticancer drug development.
  • Anti-inflammatory Effects : The carboxamide functionality is linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

Recent studies have explored the biological activities of similar benzothiazole derivatives. For instance:

  • Antimicrobial Studies : Compounds structurally related to (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene) have been tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : A series of benzothiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain modifications enhanced their potency against breast cancer cells .
  • Anti-inflammatory Testing : Compounds exhibiting carboxamide functionalities were investigated for their ability to reduce inflammation in animal models. The findings suggested a promising therapeutic effect in reducing edema and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzothiazole Carboxamide Family

Compound 4g (N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide):

  • Structural Differences: Lacks the dihydrodioxine ring and methoxyethyl substituent. Instead, it has a 4-chlorophenyl group on the thiazolidinone ring.
  • Synthesis: Prepared in 70% yield via ethanol-based condensation .
  • Key Spectral Data : IR peaks at 1680 cm⁻¹ (C=O) and ¹H NMR signals for aromatic protons at δ 7.2–7.8 ppm .

Compound 4i (N-[2-(2-Chloro-6-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide):

  • Structural Differences : Features a 2-chloro-6-fluorophenyl group, contributing to higher electronegativity but reduced solubility compared to the target compound.
  • Synthesis : Lower yield (37%) due to steric hindrance from halogenated aryl groups .

Target Compound :

  • Advantages : The 2-methoxyethyl and dihydrodioxine groups improve lipophilicity and metabolic stability compared to halogenated analogues like 4g and 4i .
Benzodioxine-Containing Derivatives

Compound 11a ((2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile):

  • Structural Differences : Contains a thiazolo-pyrimidine core with a cyanide group instead of a carboxamide.
  • Synthesis : 68% yield via acetic anhydride/acetic acid reflux.
  • Key Spectral Data : IR peak at 2219 cm⁻¹ (C≡N), ¹³C NMR resonance at δ 98.65 ppm (pyrimidine C-6) .

Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile):

  • Structural Differences : Features a fused quinazoline-pyrimidine system, lacking the benzothiazole motif.
  • Synthesis : 57% yield using sodium ethoxide-mediated cyclization .

Target Compound :

  • Advantages : The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to nitrile-containing analogues like 11a and 12 .
Thiadiazole and Sulfonamide Derivatives

Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide):

  • Structural Differences : Incorporates a nitro group on the benzothiazole and a thiadiazole-thioacetamide chain.
  • Bioactivity : Exhibits VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and antiproliferative activity against MCF-7 cells .

Compound 4.1 (N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide):

  • Structural Differences : Contains a trichloroethyl group and lacks the dioxine system.
  • Synthesis : 97.4% yield via sulfuric acid-mediated cyclization .

Target Compound :

  • Advantages : The dihydrodioxine moiety may confer better pharmacokinetic profiles (e.g., oral bioavailability) compared to sulfonamide/thiadiazole derivatives like 4.1 .

Data Tables

Table 2: Bioactivity Comparison
Compound Biological Activity IC₅₀/EC₅₀ Reference
Target Compound Hypothesized kinase inhibition N/A N/A
6d VEGFR-2 inhibition 0.89 µM
4g Anticancer (unspecified) N/A

Key Findings and Implications

  • Synthetic Flexibility: The target compound’s methoxyethyl and dioxine groups enable modular synthesis, akin to methods used for 4g (ethanol condensation) and 11a (reflux in acetic anhydride) .
  • Spectroscopic Trends : The absence of nitrile IR peaks (unlike 11a) and presence of carboxamide C=O bands align with its hybrid design .

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